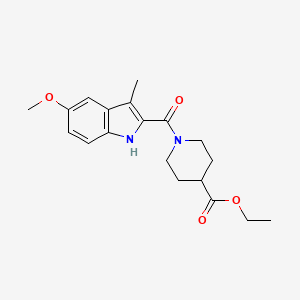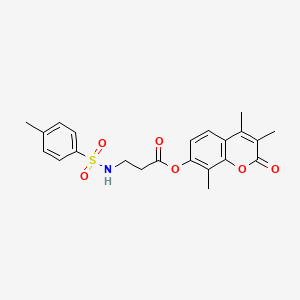
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-(4-methylphenylsulfonamido)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-(4-methylphenylsulfonamido)propanoate is a complex organic compound that belongs to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-(4-methylphenylsulfonamido)propanoate typically involves multiple steps
Preparation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Introduction of the Sulfonamido Group: The sulfonamido group can be introduced through a nucleophilic substitution reaction, where the coumarin core reacts with a sulfonyl chloride derivative in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-(4-methylphenylsulfonamido)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as sulfonyl chlorides and bases like triethylamine (TEA) are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-(4-methylphenylsulfonamido)propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly in the treatment of diseases such as cancer and infections.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-(4-methylphenylsulfonamido)propanoate involves its interaction with specific molecular targets within cells. The compound may inhibit or activate enzymes, interfere with DNA replication, or modulate signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate: This compound shares the coumarin core but lacks the sulfonamido group.
Methyl 2-((3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy)propanoate: Similar structure but with different functional groups.
[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid: Another coumarin derivative with different substituents.
Uniqueness
The uniqueness of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-(4-methylphenylsulfonamido)propanoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the coumarin core and the sulfonamido group allows for unique interactions with biological targets and chemical reactivity.
Eigenschaften
Molekularformel |
C22H23NO6S |
|---|---|
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
(3,4,8-trimethyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C22H23NO6S/c1-13-5-7-17(8-6-13)30(26,27)23-12-11-20(24)28-19-10-9-18-14(2)15(3)22(25)29-21(18)16(19)4/h5-10,23H,11-12H2,1-4H3 |
InChI-Schlüssel |
IWFVDPBWGGXAQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=C(C3=C(C=C2)C(=C(C(=O)O3)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-acetyl-N-[1-(benzalamino)-4-phenyl-imidazol-2-yl]acetamide](/img/structure/B14143023.png)
![1,3,2-Dioxaborolane, 2-[(2E)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-propen-1-yl]-4,4,5,5-tetramethyl-](/img/structure/B14143031.png)
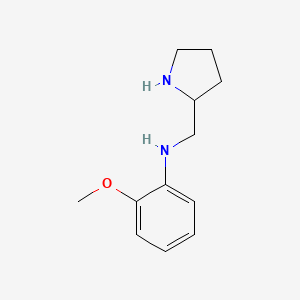
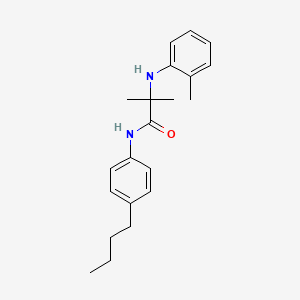


![2-(2-methyl-N-methylsulfonylanilino)-N-[2-(4-methylphenyl)sulfanylethyl]acetamide](/img/structure/B14143061.png)

![2,2,4-Trimethyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydroquinoline](/img/structure/B14143080.png)
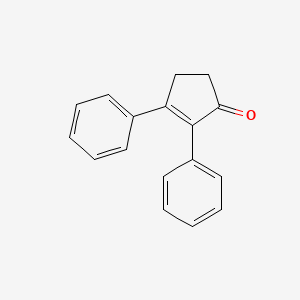
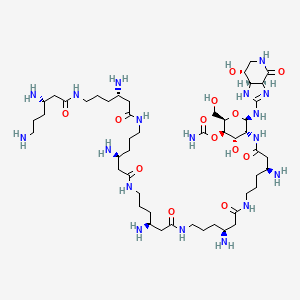
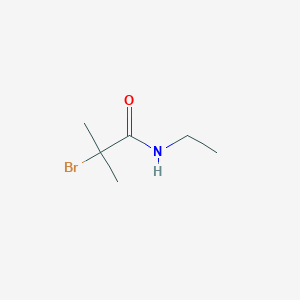
![2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B14143123.png)
